



# Application Notes for FL104 (PR-104) In Vivo Experiments

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | FL104     |           |
| Cat. No.:            | B15603790 | Get Quote |

#### Introduction

**FL104**, also known as PR-104, is a hypoxia-activated prodrug designed for targeted cancer therapy.[1] Its mechanism of action relies on the characteristic hypoxic microenvironment of solid tumors.[1] As a phosphate ester "pre-prodrug," PR-104 is rapidly converted in vivo to its active form, PR-104A.[1] In hypoxic conditions, PR-104A is reduced to its hydroxylamine (PR-104H) and amine (PR-104M) metabolites, which are potent DNA cross-linking agents, leading to cancer cell death.[1][2] This targeted activation in tumor hypoxia minimizes systemic toxicity. Additionally, PR-104A can be activated independently of hypoxia by the aldo-keto reductase 1C3 (AKR1C3) enzyme, which is overexpressed in some tumor types, such as hepatocellular carcinoma.[2] These dual activation pathways make PR-104 a promising candidate for monotherapy or in combination with other anticancer agents.[1][2]

#### Therapeutic Hypothesis

The central therapeutic hypothesis for PR-104 is that its selective activation in the hypoxic cores of solid tumors will lead to targeted DNA damage and tumor cell death, resulting in significant anti-tumor efficacy with an acceptable safety profile. A secondary hypothesis is that tumors overexpressing AKR1C3 will also be sensitive to PR-104, irrespective of their oxygenation status.[2]

Mechanism of Action Signaling Pathway









Click to download full resolution via product page



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. Mechanism of action and preclinical antitumor activity of the novel hypoxia-activated DNA cross-linking agent PR-104 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pre-clinical activity of PR-104 as monotherapy and in combination with sorafenib in hepatocellular carcinoma PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Application Notes for FL104 (PR-104) In Vivo Experiments]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15603790#fl104-in-vivo-experimental-design]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com







Check Availability & Pricing